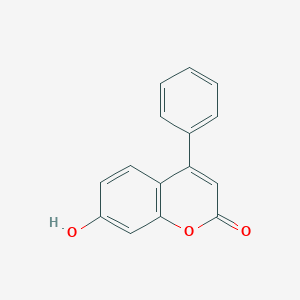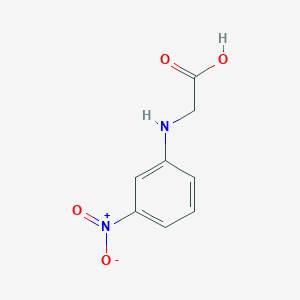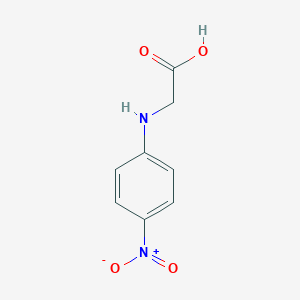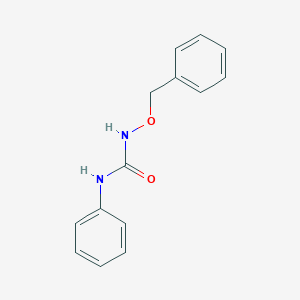
1-(Benzyloxy)-3-phenylurea
Übersicht
Beschreibung
1-(Benzyloxy)-3-phenylurea is an organic compound that has been used extensively in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and acetone. This compound has been studied for its various biochemical and physiological effects, and its mechanisms of action have been extensively investigated.
Wissenschaftliche Forschungsanwendungen
1-(Benzyloxy)-3-phenylurea has been extensively used in scientific research for its various applications. It has been used as a starting material for the synthesis of various drugs and pharmaceuticals. It has also been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Additionally, it has been used as a tool in biochemical and physiological research to study the mechanisms of action of various enzymes and proteins.
Wirkmechanismus
The exact mechanism of action of 1-(Benzyloxy)-3-phenylurea is not fully understood. However, it is believed to act as an inhibitor of various enzymes and proteins, including protein kinases and phosphodiesterases. This inhibition leads to a decrease in the activity of these enzymes and proteins, which can have various effects on cellular processes such as cell division, apoptosis, and signal transduction.
Biochemische Und Physiologische Effekte
1-(Benzyloxy)-3-phenylurea has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(Benzyloxy)-3-phenylurea in lab experiments is its ability to inhibit various enzymes and proteins, which can be useful in studying their mechanisms of action. Additionally, it has been shown to have various biochemical and physiological effects, which can be useful in studying the effects of drugs and pharmaceuticals on cellular processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(Benzyloxy)-3-phenylurea. One direction is the further investigation of its mechanism of action and its potential use in the treatment of various diseases. Additionally, there is potential for the development of new drugs and pharmaceuticals based on this compound. Further research is also needed to determine the safety and toxicity of this compound in vivo and to identify any potential side effects.
Eigenschaften
CAS-Nummer |
33026-77-6 |
|---|---|
Produktname |
1-(Benzyloxy)-3-phenylurea |
Molekularformel |
C14H14N2O2 |
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
1-phenyl-3-phenylmethoxyurea |
InChI |
InChI=1S/C14H14N2O2/c17-14(15-13-9-5-2-6-10-13)16-18-11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,15,16,17) |
InChI-Schlüssel |
AGVZBCZHWKBGBO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CONC(=O)NC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)CONC(=O)NC2=CC=CC=C2 |
Andere CAS-Nummern |
33026-77-6 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

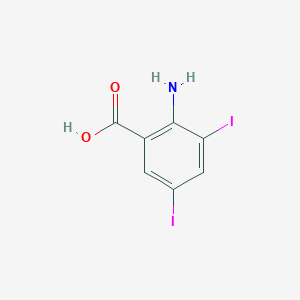

![Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B181749.png)
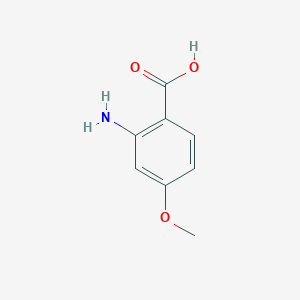
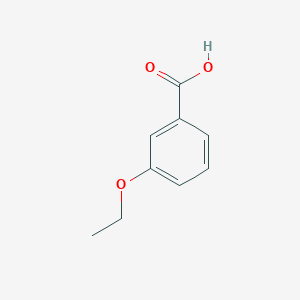
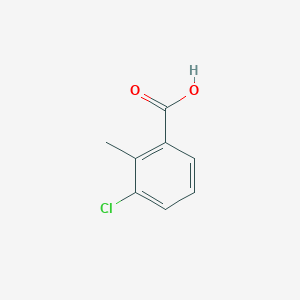
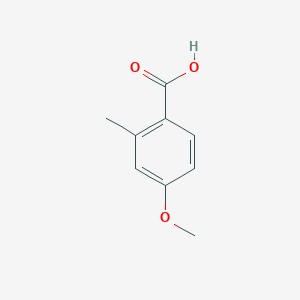
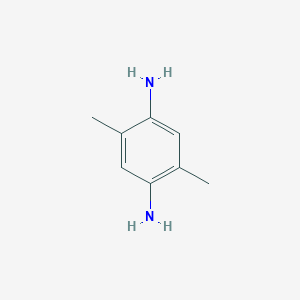
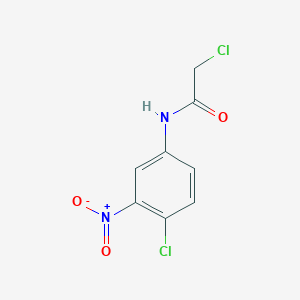
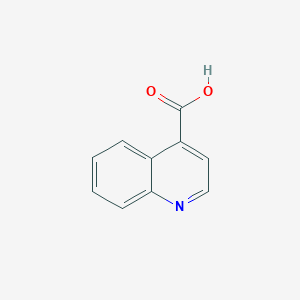
![3,4-dihydrocyclopenta[b]indol-2(1H)-one](/img/structure/B181765.png)
